molecular formula C21H17N3O7S2 B2861230 Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-94-5

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2861230
CAS No.: 865247-94-5
M. Wt: 487.5
InChI Key: YKGJVDUMWJOEGS-LNVKXUELSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported . In this reaction, another main product was identified as malono-hydrazide . This hydrazide has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate are not detailed in the available sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Synthesis of Thiazoles and Their Fused Derivatives

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is utilized in the synthesis of thiazoles and their fused derivatives. These compounds exhibit significant antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).

Development of Benzothiazole-Based Receptors

This compound has been instrumental in the development of new chemosensors, particularly benzothiazole-based receptors. These receptors demonstrate significant potential in detecting metal ions, such as Cu2+ and Hg2+, through fluorescence quenching in semi-aqueous media. The specificity and efficiency of these receptors are crucial for environmental monitoring and analytical chemistry applications (Wagh et al., 2015).

Catalysis and Synthesis Applications

In the field of organic synthesis, this compound is used as a key intermediate in various catalytic systems. These systems are employed for the synthesis of benzimidazole derivatives and other heterocyclic compounds, which have applications in drug development and materials science (Khazaei et al., 2011).

Oxidation Reactions

This compound plays a role in the development of new oxidation systems. For example, it is used in the study of alcohol oxidation, which is critical in pharmaceutical and industrial chemistry for the production of carbonyl compounds (Reddy & Krupadanam, 2010).

Synthesis of Novel Organic Compounds

The compound is pivotal in synthesizing a wide range of novel organic compounds, including derivatives with potential antitumor activities. These derivatives are key in the development of new therapeutic agents for various types of cancers (Mohareb & Gamaan, 2018).

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is not specified in the available sources.

Properties

IUPAC Name

ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-2-30-18(25)11-24-15-8-7-13(33(22,28)29)10-17(15)32-21(24)23-19(26)14-9-12-5-3-4-6-16(12)31-20(14)27/h3-10H,2,11H2,1H3,(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGJVDUMWJOEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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